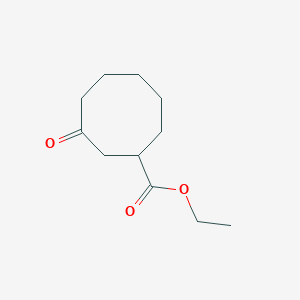
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester is an organic compound that belongs to the class of cycloalkanecarboxylic acids This compound features a cyclooctane ring, which is an eight-membered carbon ring, attached to a carboxylic acid group and an ethyl ester group The molecular formula of this compound is C10H16O3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctanecarboxylic acid, 3-oxo-, ethyl ester typically involves the esterification of cyclooctanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{C}8\text{H}{15}\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}8\text{H}{15}\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure the efficient conversion of reactants to the desired ester product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooctanecarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Cyclooctanecarboxylic acid.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctanecarboxylic acid derivatives.
Applications De Recherche Scientifique
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclooctanecarboxylic acid, 3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the carboxylic acid and ethanol, which can then participate in various biochemical reactions. The cyclooctane ring structure may also influence the compound’s interactions with enzymes and other proteins, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid, 3-oxo-, ethyl ester: A similar compound with a five-membered ring instead of an eight-membered ring.
Cyclohexanecarboxylic acid, 3-oxo-, ethyl ester: A similar compound with a six-membered ring.
Uniqueness
Cyclooctanecarboxylic acid, 3-oxo-, ethyl ester is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs. This larger ring size can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propriétés
| 129104-41-2 | |
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl 3-oxocyclooctane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)9-6-4-3-5-7-10(12)8-9/h9H,2-8H2,1H3 |
Clé InChI |
UTIKDLPBZGUFSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




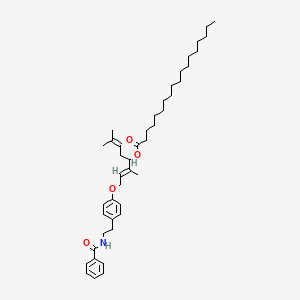
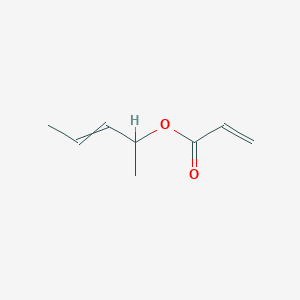
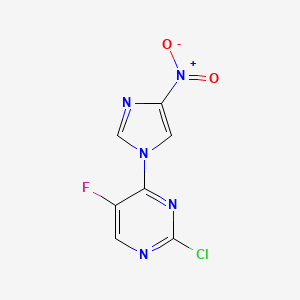
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
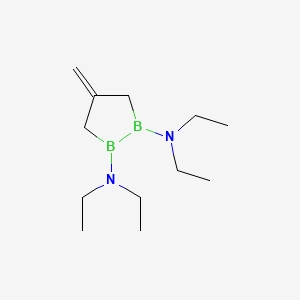
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
